molecular formula C20H15NOS B14751678 2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one CAS No. 1043-44-3

2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one

Cat. No.: B14751678
CAS No.: 1043-44-3
M. Wt: 317.4 g/mol
InChI Key: AGDVACNDOSEIGO-UHFFFAOYSA-N
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Description

2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one is a complex organic compound that features a thiazole ring fused with a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one typically involves the condensation of 2-aminothiophenol with a naphthoquinone derivative under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then fused with the naphthalene moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1043-44-3

Molecular Formula

C20H15NOS

Molecular Weight

317.4 g/mol

IUPAC Name

2-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C20H15NOS/c1-21-17-12-11-14-7-5-6-10-16(14)20(17)23-19(21)13-18(22)15-8-3-2-4-9-15/h2-13H,1H3

InChI Key

AGDVACNDOSEIGO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=CC(=O)C4=CC=CC=C4

Origin of Product

United States

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